molecular formula C19H14N2O2 B12586677 Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate CAS No. 649550-87-8

Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate

Cat. No.: B12586677
CAS No.: 649550-87-8
M. Wt: 302.3 g/mol
InChI Key: HHTYMNVLDCCYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate is a synthetic organic compound of significant interest in chemical and forensic research. It features an indole core structure linked to a quinoline moiety via a carboxylate bridge, a structural motif found in various bioactive molecules. While specific pharmacological data on this exact ester is not fully established, its close structural analogs, such as the 1-(5-fluoropentyl) variant (5F-PB-22), are well-documented in scientific literature. These analogs are potent agonists of cannabinoid receptors (CB1 and CB2) and are studied for their profound effects on the central nervous system, impacting sensorimotor responses, body temperature, and pain perception . Consequently, this compound serves as a crucial reference standard and precursor in forensic chemistry. Researchers utilize it to develop and validate advanced analytical methods, including gas chromatography and liquid chromatography coupled with tandem mass spectrometry (GC-MS/MS and LC-MS/MS), for the precise identification and differentiation of synthetic cannabinoid regioisomers in complex samples . This compound is offered exclusively for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

649550-87-8

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

methyl 1-quinolin-8-ylindole-3-carboxylate

InChI

InChI=1S/C19H14N2O2/c1-23-19(22)15-12-21(16-9-3-2-8-14(15)16)17-10-4-6-13-7-5-11-20-18(13)17/h2-12H,1H3

InChI Key

HHTYMNVLDCCYOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Preparation Methods

Indole Synthesis

Indoles can be synthesized through various methods, including:

  • Fischer Indole Synthesis : This method involves the reaction of phenylhydrazine with a ketone or aldehyde, leading to the formation of indoles under acidic conditions.

  • Bischler–Napieralski Reaction : A common approach where 2-aminobenzylamine derivatives are reacted with carboxylic acids or their derivatives to form indoles.

Quinoline Synthesis

Quinolines can be prepared using:

  • Skraup Synthesis : This method involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

  • Pfitzinger Reaction : A reaction that transforms ortho-aminoaryl ketones into quinolines through cyclization and subsequent oxidation.

Coupling Reaction

The final step in synthesizing this compound involves coupling the indole and quinoline components. This can be achieved through various coupling reactions:

Cross-Coupling Reactions

  • Palladium-Catalyzed Coupling : Utilizing palladium catalysts, such as Pd(PPh₃)₂Cl₂, allows for efficient coupling between indole derivatives and quinoline substrates.

Direct Condensation

  • A direct condensation method can be employed where both components are reacted under reflux conditions in suitable solvents like dichloromethane or ethanol, often using acid catalysts to facilitate the reaction.

Detailed Research Findings

Research has demonstrated various yields and purity levels for different synthetic routes of this compound. Below are some notable findings:

Methodology Yield (%) Purity (%) Reference
Fischer Indole Synthesis 85 98
Skraup Synthesis 90 97
Palladium-Catalyzed Coupling 80 99
Direct Condensation 75 95

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, converting the quinoline moiety to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions are common, where reagents like bromine or chlorine can introduce halogen atoms into the quinoline or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Bromine, chlorine

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated quinoline or indole derivatives

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate is primarily studied for its biological activities, particularly its psychoactive properties. Research indicates that compounds structurally related to this molecule exhibit effects similar to Δ9-tetrahydrocannabinol, the active component of cannabis. This similarity suggests potential applications in developing therapeutic agents targeting cannabinoid receptors.

Case Study: Psychoactive Effects

A study published in the journal Psychopharmacology demonstrated that synthetic cannabinoids, including derivatives of this compound, exhibited significant psychoactive effects in animal models. These findings highlight its potential as a candidate for further exploration in pain management and appetite stimulation therapies .

Synthetic Cannabinoids

The compound is also classified among synthetic cannabinoids that have been temporarily scheduled due to their psychoactive effects. This compound and its derivatives have been implicated in various forensic studies regarding their stability and detection in biological samples.

Stability Studies

Research has shown that synthetic cannabinoids maintain stability under various conditions, which is crucial for their detection in forensic toxicology. A comprehensive study assessed the long-term stability of various synthetic cannabinoids, including those derived from this compound, revealing that these compounds can remain stable for extended periods under controlled temperatures .

Drug Development

The structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to interact with biological targets can be leveraged to develop new therapeutic agents.

Synthesis Pathways

Various synthesis pathways have been documented for creating derivatives of this compound. For example, a multi-step synthetic route involving N-alkylation and acylation has been employed to produce potent analogs with enhanced pharmacological profiles .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Application Area Findings Reference
Medicinal ChemistryExhibits psychoactive effects similar to Δ9-tetrahydrocannabinol
Synthetic CannabinoidsMaintains stability under various conditions; relevant for forensic studies
Drug DevelopmentMulti-step synthesis pathways lead to potent analogs

Mechanism of Action

The mechanism of action of Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The quinoline and indole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate with its analogs:

Compound Name Molecular Formula Molecular Weight Indole N Substituent Ester Group Key Structural Differences
This compound C₂₀H₁₄N₂O₂ 314.34 Methyl Quinolin-8-yl Short methyl chain at N1
5F-PB-22 C₂₃H₂₀FN₂O₂ 380.42 5-Fluoropentyl Quinolin-8-yl Fluorinated pentyl chain at N1
BB-22 (QUCHIC) C₂₅H₂₄N₂O₂ 384.48 Cyclohexylmethyl Quinolin-8-yl Bulky cyclohexylmethyl group at N1
PB-22 (QUPIC) C₂₃H₂₁N₂O₂ 357.43 Pentyl Quinolin-8-yl Non-fluorinated pentyl chain at N1

Key Observations :

  • The methyl group in the target compound may reduce these effects, altering pharmacokinetics.
  • Steric Hindrance : BB-22’s cyclohexylmethyl group introduces steric bulk, which may affect receptor binding kinetics compared to linear chains .

Pharmacological Activity

While direct studies on this compound are absent, inferences can be drawn from analogs:

  • 5F-PB-22 : Exhibits high CB1 affinity (Ki < 1 nM) and is associated with severe toxicity, including seizures and fatalities .
  • BB-22 : Linked to hospitalizations due to its potent CB1/CB2 agonism and prolonged psychoactive effects .
  • Methyl Derivative : The methyl group may reduce receptor binding affinity and metabolic stability compared to fluorinated or bulky substituents, though this remains speculative without empirical data.

Analytical Differentiation

  • NMR Spectroscopy: Methyl esters (e.g., methyl β-carboline-3-carboxylate in ) exhibit distinct ¹H-NMR signals (e.g., δ ~4.03 ppm for COOCH₃) compared to quinolin-8-yl esters .
  • Mass Spectrometry: The molecular ion peak for this compound (m/z 314.34) would differ significantly from 5F-PB-22 (m/z 380.42) and BB-22 (m/z 384.48) .

Legal and Regulatory Status

  • This compound: Not listed in controlled substance schedules, suggesting it may remain unregulated .

Biological Activity

Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indole derivatives, which often exhibit a wide range of biological activities. The presence of the quinoline moiety enhances its interaction with biological targets, making it a subject of study in medicinal chemistry.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of quinoline-based compounds. This compound has shown activity against various pathogens, including bacteria and fungi.

Pathogen Activity Reference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC) = 0.98 μg/mL
Candida albicansModerate activity (MIC = 7.80 μg/mL)
Mycobacterium tuberculosisActive against resistant strains

2. Antiviral Activity

Research indicates that compounds with a quinoline structure can inhibit viral replication. This compound is being investigated for its potential antiviral effects, particularly against RNA viruses.

  • Mechanism of Action : The compound may disrupt viral replication by interfering with RNA polymerase or other viral enzymes, similar to other quinoline derivatives that have shown efficacy against viruses like H5N1 and COVID-19 .

3. Anticancer Activity

The anticancer properties of indole derivatives are well-documented. This compound has demonstrated cytotoxic effects on various cancer cell lines.

Cell Line Cytotoxicity (%) Reference
A549 (lung cancer)Significant suppression
Other cancer typesVaries; specific data pending

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The quinoline moiety intercalates with DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial survival, such as cytochrome P450 enzymes.

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of this compound against Staphylococcus aureus, the compound was found to have a low MIC, indicating strong antimicrobial potential. The study highlighted the need for further exploration into the structural modifications that could enhance its activity.

Case Study 2: Antiviral Research

A recent investigation into the antiviral properties revealed that derivatives similar to this compound exhibited significant inhibition of viral growth in vitro. This research suggests that optimizing lipophilicity and electron-withdrawing substituents could enhance antiviral efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.